molecular formula C17H13NO B5672196 2-(1-naphthylamino)-2,4,6-cycloheptatrien-1-one

2-(1-naphthylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B5672196
M. Wt: 247.29 g/mol
InChI Key: CPRQAJMQOXKVBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(1-naphthylamino)-2,4,6-cycloheptatrien-1-one often involves complex organic transformations. For instance, a gold-catalyzed synthetic protocol was developed for constructing 1,2-dihydro[c][2,7]naphthyridines from related compounds, demonstrating new C-C and C-N bond formations via a specific type of cyclization and condensation (Goutham et al., 2017). Similarly, Cu(I)-catalyzed reactions have been used to synthesize functionalized 1-naphthylamines, showcasing the versatility in synthesizing such complex molecules (Su et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds like 2-(1-naphthylamino)-2,4,6-cycloheptatrien-1-one often features unique arrangements conducive to specific interactions. A study elucidating the crystal structure of a related compound revealed significant insights into inter- and intramolecular hydrogen bonding and the orientation of various molecular groups (Abdel-Jalil et al., 2015).

Chemical Reactions and Properties

The chemical reactions involving similar compounds often lead to the formation of complex molecular structures. For example, a photoaddition reaction of acenaphthenequinone to cycloheptatriene resulted in various cycloadducts, highlighting the compound's reactivity under specific conditions (Takeshita et al., 1977).

Physical Properties Analysis

The physical properties of these compounds can be quite varied. For instance, the synthesis and characterization of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate provided insights into the compound's crystalline structure and stabilization mechanisms (Dong & Quan, 2000).

properties

IUPAC Name

2-(naphthalen-1-ylamino)cyclohepta-2,4,6-trien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-17-12-3-1-2-10-16(17)18-15-11-6-8-13-7-4-5-9-14(13)15/h1-12H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRQAJMQOXKVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=O)C=C1)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Naphthylamino)-2,4,6-cycloheptatrien-1-one

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